1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
Description
Properties
Molecular Formula |
C12H22N4O2S |
|---|---|
Molecular Weight |
286.40 g/mol |
IUPAC Name |
1-[2-(1-ethyl-5-methylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C12H22N4O2S/c1-3-16-11(2)12(10-14-16)19(17,18)9-8-15-6-4-13-5-7-15/h10,13H,3-9H2,1-2H3 |
InChI Key |
CCBZVXKFJYRQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)CCN2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride
The pyrazole-sulfonyl moiety serves as the electrophilic component in nucleophilic substitution reactions with piperazine derivatives. A two-step protocol is widely adopted:
-
Sulfonation of 1-Ethyl-5-methyl-1H-pyrazole : Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C generates the sulfonic acid intermediate.
-
Chlorination : Reaction with phosphorus pentachloride (PCl₅) in tetrahydrofuran (THF) at reflux yields the sulfonyl chloride.
Critical Parameters :
Preparation of 2-Chloroethylpiperazine
Piperazine derivatives are typically functionalized via alkylation or acylation. For this compound:
-
Ethylene Dichloride Coupling : Piperazine reacts with 1,2-dichloroethane in acetonitrile under reflux, catalyzed by potassium carbonate (K₂CO₃).
-
Purification : The product is isolated via fractional distillation or recrystallization from ethanol/water mixtures.
Yield Optimization :
Coupling Strategies for Final Product Assembly
Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with 2-chloroethylpiperazine in a biphasic system:
-
Conditions : Dichloromethane/water, 0.5 M NaOH, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Reaction Time : 12–24 hours at room temperature.
Mechanistic Insight :
TBAB facilitates the transfer of the sulfonate anion into the organic phase, enhancing reactivity with the chloroethyl electrophile.
Yield Data :
| Method | Solvent System | Catalyst | Yield (%) |
|---|---|---|---|
| Biphasic | DCM/H₂O | TBAB | 78–82 |
| Homogeneous | DMF | None | 65–70 |
Reductive Amination Alternative
For substrates requiring milder conditions:
-
Sulfonamide Formation : 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide reacts with 2-bromoethylamine hydrobromide in dimethylformamide (DMF).
-
Piperazine Introduction : The resulting amine undergoes cyclization with bis(2-chloroethyl)amine hydrochloride under high-pressure hydrogenation (5 atm H₂, Pd/C catalyst).
Advantages :
-
Avoids handling corrosive sulfonyl chlorides.
-
Enables telescoped synthesis without intermediate isolation.
Purification and Characterization
Crystallization Techniques
The crude product is purified via:
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine), 4.20 (q, J=7.2 Hz, 2H, NCH₂).
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Overall Yield (%) | 78–82 | 70–75 |
| Purity (%) | ≥99 | ≥97 |
| Scalability | Excellent | Moderate |
| Cost Efficiency | High | Low |
Key Observations :
-
Nucleophilic substitution offers superior yield and scalability for industrial applications.
-
Reductive amination is preferable for lab-scale synthesis requiring minimal sulfonyl chloride handling.
Challenges and Mitigation Strategies
Sulfonate Hydrolysis
Exposure to moisture during coupling leads to sulfonic acid byproducts. Solutions include:
Chemical Reactions Analysis
1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole moiety can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine and Pyrazole Moieties
Analysis :
- BV07590 vs. Compound : The ethyl spacer between the sulfonyl group and piperazine in BV07590 may enhance conformational flexibility compared to the direct sulfonyl linkage in . This could improve binding to targets requiring extended ligand geometries (e.g., transmembrane receptors) .
- BV07590 vs. Adamantane Derivative () : The adamantyl group introduces significant hydrophobicity, likely increasing metabolic stability but reducing aqueous solubility. BV07590’s lack of bulky substituents suggests better solubility and faster clearance .
- BV07590 vs. BV07590’s simpler structure may favor selectivity for less sterically constrained targets .
Pharmacological and Physicochemical Properties
Key Findings :
- Receptor Binding : Compounds with sulfonyl-piperazine scaffolds (e.g., ’s 5-HT7 antagonists) often target CNS receptors. BV07590’s pyrazole group may confer unique selectivity compared to phenyl or adamantane substituents .
- Metabolism : Unlike ’s cytochrome P450 2D6 inactivator (which forms reactive intermediates), BV07590’s ethyl-methyl pyrazole substituents may reduce metabolic liability, favoring longer half-life .
Biological Activity
1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine (CAS Number: 1707370-10-2) is a novel compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activities associated with this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C12H22N4O2S
- Molecular Weight : 286.4 g/mol
- Purity : Minimum 95%
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties through various mechanisms. A study highlighted the efficacy of pyrazole compounds against BRAF(V600E) mutations, which are prevalent in certain cancers. The structure-activity relationship (SAR) of these compounds suggests that modifications in the pyrazole ring can enhance their inhibitory activity against cancer cell lines .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | BRAF(V600E) | 45 | |
| Pyrazole B | EGFR | 30 | |
| Pyrazole C | Aurora-A Kinase | 25 |
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. For instance, compounds similar to this compound have shown promise in reducing nitric oxide and TNF-alpha levels in vitro .
Table 2: Anti-inflammatory Activity of Related Pyrazole Compounds
| Compound Name | Inflammatory Marker Inhibition | Reference |
|---|---|---|
| Compound D | NO (50% inhibition at 20 µM) | |
| Compound E | TNF-alpha (IC50 = 15 µM) |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Studies have demonstrated that certain pyrazole compounds exhibit potent activity against antibiotic-resistant bacteria. For example, a derivative similar to the compound displayed significant antimicrobial effects against strains like MRSA and VREF .
Table 3: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole F | MRSA | 8 µg/mL |
| Pyrazole G | VREF | 16 µg/mL |
Case Studies
- Combination Therapy in Cancer Treatment : A study investigated the synergistic effects of combining pyrazole derivatives with conventional chemotherapy agents like doxorubicin in breast cancer cell lines. The findings suggested enhanced cytotoxicity when used in combination, indicating potential for improved therapeutic strategies .
- Antimicrobial Peptidomimetics : Research on ultra-short pyrazole-based peptidomimetics revealed their ability to disrupt bacterial membranes and inhibit biofilm formation, presenting a novel approach to combat resistant bacterial infections .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| 1 | Chlorosulfonic acid | DCM | 0–5°C | Slow addition to control exothermicity |
| 2 | CuSO₄, Na ascorbate | DCM/H₂O | RT | Stirring for 2–4 hours |
Basic: How is the structural integrity of this compound validated?
Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions on the piperazine and pyrazole rings .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected MW: ~310.4 g/mol) .
- X-ray Crystallography: For crystalline derivatives, SHELX programs are widely used for structure refinement .
Basic: What preliminary biological activities are reported for structurally related piperazine-sulfonyl derivatives?
Answer:
Related compounds exhibit:
- Antimicrobial Activity: Pyrazole-piperazine hybrids show inhibition against bacterial strains (e.g., E. coli, S. aureus) via membrane disruption .
- Enzyme Modulation: Sulfonyl-piperazine derivatives act as PDE5 inhibitors or CYP450 substrates, suggesting potential cardiovascular or metabolic applications .
Note: Target validation requires in vitro assays (e.g., MIC tests for antimicrobial activity) .
Advanced: What metabolic pathways are anticipated for this compound based on its structural analogs?
Answer:
In vivo metabolism in rats for similar compounds involves:
Q. Table 2: Example Metabolites and Excretion Data
| Metabolite | Pathway | Excretion Route | % Recovery (Feces/Urine) |
|---|---|---|---|
| Hydroxylated derivative | CYP3A4-mediated | Biliary | ~38% in bile |
| N-Dealkylated product | Microsomal oxidation | Urinary | <2% |
Advanced: How does this compound interact with cytochrome P450 enzymes?
Answer:
Piperazine derivatives with sulfonyl groups are mechanism-based inactivators of CYP2D6. Key findings:
- Inactivation Kinetics: kinact = 0.09 min⁻¹, Ki = 5.5 µM for analogs .
- Mechanism: Reactive imidazo-methide intermediates form covalent adducts with the CYP2D6 apoprotein, confirmed via MS and trapping studies .
Methodology: Use human liver microsomes and competitive inhibitors (e.g., quinidine) to assess isoform specificity .
Advanced: What computational strategies are effective for studying its target binding?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with targets like PDE5 or kinases .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns .
- QSAR Models: Utilize descriptors like logP and polar surface area to optimize bioavailability .
Advanced: How can structural modifications enhance its pharmacological profile?
Answer:
- Pyrazole Optimization: Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Piperazine Substitution: Replace ethyl with cyclopropyl to reduce CYP-mediated oxidation .
Table 3: SAR Trends for Analogous Compounds
| Modification Site | Effect on Activity | Reference |
|---|---|---|
| Pyrazole C5-methyl | ↑ Lipophilicity, ↓ solubility | |
| Piperazine N-alkylation | ↓ CYP affinity, ↑ selectivity |
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Storage: Inert atmosphere (N₂), desiccated at –20°C to prevent sulfonyl group hydrolysis .
Advanced: What pharmacokinetic challenges are expected for this compound?
Answer:
- Low Oral Bioavailability: High logP (~3.5) may limit aqueous solubility; consider nanoformulations .
- Hepatobiliary Excretion: Predominant fecal excretion (≥90%) necessitates prodrug strategies for systemic delivery .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
Answer:
- Core Scaffold: Retain the sulfonyl-ethyl-piperazine motif for target binding .
- Substituent Screening: Use parallel synthesis to test substituents at pyrazole C3/C5 positions .
Example Protocol:
Synthesize 10 analogs with varied pyrazole substituents.
Test in vitro potency (IC₅₀) against target enzymes.
Prioritize candidates with >10-fold selectivity over off-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
